![molecular formula C19H22N2O4 B027381 1,2,3,4-四氢-6,7-二甲氧基-2-[2-(4-硝基苯基)乙基]异喹啉 CAS No. 82925-01-7](/img/structure/B27381.png)
1,2,3,4-四氢-6,7-二甲氧基-2-[2-(4-硝基苯基)乙基]异喹啉
描述
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a 2-(4-nitrophenyl)ethyl group at the 2 position
科学研究应用
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is utilized in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.
作用机制
Target of Action
Isoquinoline alkaloids, a group to which this compound belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Isoquinoline alkaloids, in general, interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Isoquinoline alkaloids are known to influence a variety of biochemical pathways, often resulting in downstream effects that can alter cellular function .
Pharmacokinetics
The compound is solid in its physical state and soluble in Dichloromethane, Ethyl Acetate, and Methanol . This suggests that it may have good bioavailability.
Result of Action
Isoquinoline alkaloids, in general, are known to exert a variety of effects at the molecular and cellular level .
生化分析
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 4-nitrophenylethylamine.
Formation of Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 4-nitrophenylethylamine in the presence of an acid catalyst.
Reduction: The resulting intermediate is then subjected to reduction conditions, typically using hydrogen gas in the presence of a palladium catalyst, to yield the tetrahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and efficient catalytic systems for the reduction step to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted isoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
相似化合物的比较
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline can be compared with other isoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and nitrophenyl substitutions, resulting in different chemical reactivity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitrophenyl group, leading to variations in its pharmacological properties.
2-(4-Nitrophenyl)ethylamine: Contains the nitrophenyl group but lacks the isoquinoline core, affecting its overall chemical behavior and applications.
The unique combination of the tetrahydroisoquinoline core with methoxy and nitrophenyl substitutions makes 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline a valuable compound in various fields of research.
属性
IUPAC Name |
6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCRFYGXPUAKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439786 | |
| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82925-01-7 | |
| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

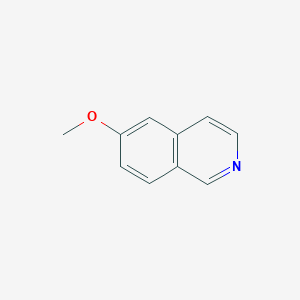
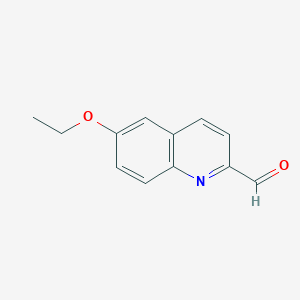

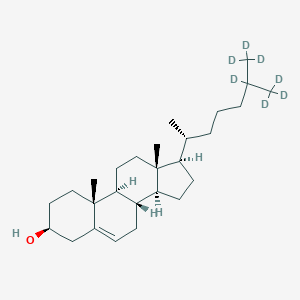
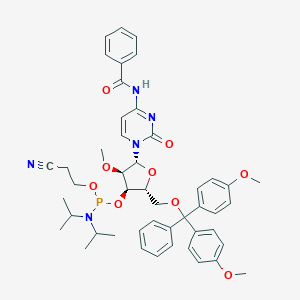
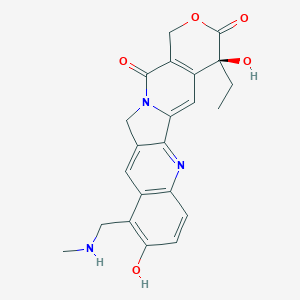
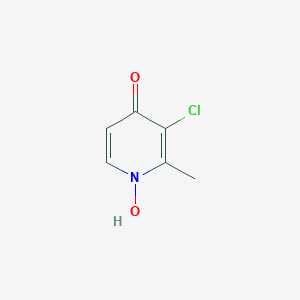


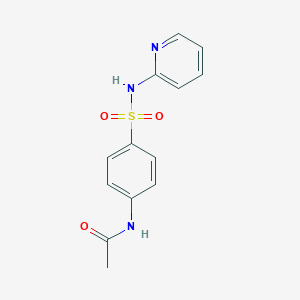

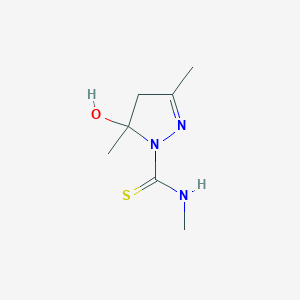
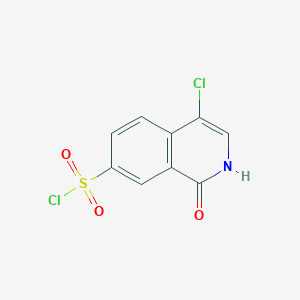
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
